molecular formula C19H23NO B290976 N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide

N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide

Cat. No. B290976
M. Wt: 281.4 g/mol
InChI Key: WNXUIWIEDHYCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide, also known as EPM, is a chemical compound that belongs to the class of drugs known as amides. It was first synthesized in the early 1980s and has since been the subject of extensive research due to its potential therapeutic applications. EPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has been found to produce a range of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has also been found to reduce the activity of certain neurotransmitters in the brain, which may contribute to its analgesic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide. One potential area of research is the development of more efficient synthesis methods for the compound, which may allow for its wider use in research and therapeutic applications. Another area of research is the investigation of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide's effects on other disease conditions, such as cancer and neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide and to identify potential side effects or interactions with other drugs.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide can be achieved through a multi-step process that involves the reaction of 2-ethyl-6-methylphenol with benzyl cyanide in the presence of a catalyst to form 2-ethyl-6-methylphenylacetonitrile. This intermediate product is then reacted with phenylmagnesium bromide to form the corresponding carboxylic acid, which is then converted to N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide through an amide formation reaction.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis, neuropathic pain, and epilepsy.

properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-phenylbutanamide

InChI

InChI=1S/C19H23NO/c1-3-17-13-7-9-15(2)19(17)20-18(21)14-8-12-16-10-5-4-6-11-16/h4-7,9-11,13H,3,8,12,14H2,1-2H3,(H,20,21)

InChI Key

WNXUIWIEDHYCMO-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=CC=CC=C2)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=CC=CC=C2)C

Origin of Product

United States

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